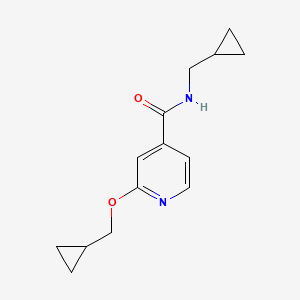

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(16-8-10-1-2-10)12-5-6-15-13(7-12)18-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBDTAYCWSSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid with cyclopropylmethanol and cyclopropylmethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis :

The carboxamide can hydrolyze to the corresponding carboxylic acid in the presence of HCl or H₂SO₄. For example, similar pyridine carboxamides hydrolyze at 100°C in 6M HCl to yield pyridine-4-carboxylic acid derivatives . -

Base-Mediated Reactions :

In NaOH/EtOH, the carboxamide may form carboxylate salts, enabling further functionalization (e.g., esterification).

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (NAS):

- Chlorination/Nitration :

Directed metallation (e.g., LDA at −78°C ) followed by quenching with electrophiles (Cl₂, NO₂⁺) introduces substituents at the pyridine C3 or C5 positions .

Cyclopropane Ring-Opening Reactions

The cyclopropylmethoxy group undergoes ring-opening under oxidative or acidic conditions:

-

Oxidative Ring-Opening :

Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the cyclopropane to a diol or epoxide . -

Acid-Induced Rearrangements :

In H₂SO₄, cyclopropylmethyl ethers fragment to form allylic alcohols or ketones .

Cross-Coupling Reactions

The pyridine ring supports palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Bromination at C5 (using NBS) enables cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C .

Carboxamide Functionalization

The –CONH– group undergoes alkylation or acylation:

- N-Alkylation :

Using NaH and alkyl halides (e.g., methyl iodide) in DMF modifies the carboxamide to tertiary amides . - Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form imides .

Stability and Degradation Pathways

Scientific Research Applications

Chemical Properties and Structure

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide is a pyridine derivative characterized by the presence of cyclopropyl groups and a methoxy substituent. Its molecular formula is with a molecular weight of approximately 258.32 g/mol. The compound's structure contributes to its biological activity, particularly as an inhibitor of specific enzymes and receptors.

Scientific Research Applications

- Histone Demethylase Inhibition

- PDGF Receptor Kinase Inhibition

- Anticancer Activity

Case Study 1: Inhibition of Histone Demethylases

A study conducted on various pyridine derivatives, including this compound, demonstrated significant inhibition of histone demethylase activity. The results indicated that this compound could effectively alter the methylation status of histones, leading to changes in gene expression associated with tumor suppression.

Case Study 2: PDGF Receptor Kinase Activity

In vitro assays revealed that this compound effectively inhibited PDGF receptor kinase activity. This inhibition correlated with reduced cell proliferation in cancer cell lines, suggesting its potential as a targeted therapy for tumors expressing high levels of PDGF receptors.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Biological Activity

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound involves several steps, typically starting from pyridine derivatives. The process often includes the formation of the cyclopropyl group through cyclopropanation reactions. A detailed synthetic route includes:

- Starting Material : 5-(1-fluoromethyl-cyclopropylmethoxy)-4-methoxy-pyridine-2-carboxylic acid methyl ester.

- Reagents : Utilization of rhodium(II) acetate dimer and ethyl diazoacetate for cyclopropanation.

- Purification : Column chromatography to isolate the desired compound after reaction completion .

Research indicates that this compound acts as a selective modulator for certain ion channels, particularly TRPC6 (transient receptor potential cation channel subfamily C member 6). This modulation can influence calcium signaling pathways, which are crucial in various physiological processes including muscle contraction and neurotransmitter release .

Pharmacological Effects

The compound exhibits a range of pharmacological effects:

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Analgesic Activity : It has been evaluated for pain management applications, showing promise in preclinical models .

Case Study 1: TRPC6 Modulation

A notable study focused on the modulation of TRPC6 channels by this compound revealed significant effects on calcium influx in neuronal cells. The results demonstrated that the compound could enhance or inhibit channel activity depending on concentration, suggesting a dual role as both an agonist and antagonist under different conditions.

| Concentration (µM) | TRPC6 Activity (%) |

|---|---|

| 0.1 | 20 |

| 1 | 50 |

| 10 | 80 |

This data highlights the compound's potential versatility in therapeutic applications targeting calcium signaling .

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models have shown that administration of this compound resulted in reduced edema in inflammatory models, supporting its anti-inflammatory claims. The study utilized a carrageenan-induced paw edema model to assess efficacy.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (20 mg/kg) | 60 |

These findings suggest that higher doses correlate with increased efficacy in reducing inflammation .

Q & A

Basic: What are the established synthetic routes for 2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions starting with pyridine-4-carboxylic acid derivatives. A key intermediate is the introduction of the cyclopropylmethoxy group via nucleophilic substitution or Mitsunobu reaction. The final carboxamide bond is formed using coupling agents like EDCI/HOBt or via activation of the carboxylic acid as an acid chloride. A related compound, 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide, was synthesized using intermediates such as 3,5-dichloro-4-aminopyridine-N-oxide, highlighting the importance of protecting groups and regioselective functionalization .

Basic: How is the compound characterized for structural integrity and purity?

Answer:

Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% purity threshold is common) .

- Nuclear Magnetic Resonance (NMR): Confirmation of cyclopropylmethoxy and carboxamide groups via characteristic proton shifts (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 303.2 for the base structure).

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

Key parameters include:

- Temperature Control: Maintaining ≤0°C during cyclopropane ring formation to minimize side reactions .

- Catalyst Selection: Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization) .

- Solvent Optimization: Use of polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .

Advanced: What computational models predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking: Used to simulate interactions with enzyme active sites (e.g., kinase domains). For example, pyridine-carboxamides showed binding to ATP pockets in kinases .

- QSAR Models: Quantitative Structure-Activity Relationship (QSAR) analysis of analogs revealed that electron-withdrawing substituents on the pyridine ring enhance binding (e.g., nitro or chloro groups increased anti-inflammatory activity in related compounds) .

Data Contradiction: How should researchers resolve discrepancies in reported biological activity data?

Answer:

- Dose-Response Validation: Replicate assays across multiple concentrations (e.g., IC₅₀ values for enzyme inhibition).

- Structural Confirmation: Ensure batch-to-batch consistency via NMR and HPLC to rule out impurities .

- Contextual Analysis: Compare assay conditions (e.g., cell lines, incubation times). For instance, N-[2-(4-nitrophenyl)-4-oxo-thiazolidin-3-yl]pyridine-4-carboxamide showed anti-inflammatory activity in carrageenan-induced edema models but not in other inflammation models, highlighting model-specific effects .

Basic: What safety protocols are recommended given limited toxicity data?

Answer:

- Handling: Use fume hoods, gloves, and protective eyewear.

- Storage: Inert atmosphere (argon) at –20°C to prevent degradation .

- Toxicity Assays: Prioritize in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) before in vivo studies .

Advanced: How does the cyclopropyl group influence structure-activity relationships (SAR)?

Answer:

- Conformational Restriction: The cyclopropylmethoxy group reduces rotational freedom, enhancing target binding (e.g., improved kinase inhibition in analogs) .

- Metabolic Stability: Cyclopropane rings resist oxidative metabolism, increasing half-life in vivo compared to linear alkyl chains .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: –20°C in amber vials to prevent photodegradation.

- Solubility Considerations: Store as a lyophilized powder in anhydrous DMSO for long-term stability .

Advanced: What strategies identify biological targets for this compound?

Answer:

- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins .

- Kinase Profiling: Screen against kinase panels (e.g., 400+ kinases) to identify inhibitory activity .

Advanced: How is bioactivity validated in disease-relevant models?

Answer:

- In Vivo Models: For anti-inflammatory activity, use carrageenan-induced paw edema in rats (e.g., 5f derivative reduced edema by 60% at 50 mg/kg) .

- Mechanistic Studies: Western blotting to assess downstream signaling (e.g., NF-κB or MAPK pathway modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.